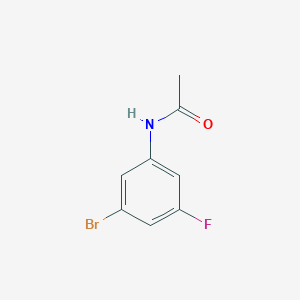

N-(3-bromo-5-fluorophenyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name N-(3-bromo-5-fluorophenyl)acetamide derives from its parent structure:

- Parent chain : Benzene ring substituted at positions 3 (bromo) and 5 (fluoro).

- Functional group : Acetamide (-NHCOCH₃) attached to the aromatic ring via the nitrogen atom.

Structural formula :

$$ \text{C}6\text{H}3(\text{Br})(\text{F})(\text{NHCOCH}_3) $$

SMILES notation :CC(=O)NC1=CC(=CC(=C1)Br)F

The ortho, meta, and para positions relative to the acetamide group are critical for understanding reactivity. Bromine (atomic radius 1.85 Å) and fluorine (covalent radius 0.64 Å) create distinct electronic effects:

Synonyms and Registry Numbers

While no CAS RN specifically for N-(3-bromo-5-fluorophenyl)acetamide appears in the surveyed literature, related analogs include:

| Compound Name | CAS RN | Database Reference |

|---|---|---|

| 3'-Bromo-4'-fluoroacetanilide | 1009-75-2 | BLD Pharm |

| 2'-Bromo-4'-fluoroacetanilide | 1009-22-9 | Ambeed |

| 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | TCI Chemicals |

The absence of a dedicated registry number suggests this compound may represent a novel synthetic target or intermediate not yet commercialized.

Molecular Formula and Weight Analysis

Molecular formula : C₈H₇BrFNO

Exact mass : 231.963 Da (calculated via isotopic distribution)

Monoisotopic mass : 230.956 Da (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ¹⁹F)

Comparative mass data for structural analogs:

| Compound | Molecular Weight (g/mol) | Source |

|---|---|---|

| 3'-Bromo-4'-fluoroacetanilide | 232.05 | BLD Pharm |

| 2'-Bromo-4'-fluoroacetanilide | 232.05 | Ambeed |

| 3-Bromo-5-fluorobenzonitrile | 200.01 | TCI Chemicals |

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

N-(3-bromo-5-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) |

InChI Key |

MJLNEORGKPLPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural analogs of N-(3-bromo-5-fluorophenyl)acetamide, emphasizing substituent effects on physicochemical properties and bioactivity:

Key Observations:

Halogen Effects : Bromine and fluorine substituents improve metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. For example, N-(3,5-difluorophenyl)acetamide derivatives show potent antimicrobial activity due to increased electronegativity .

Biological Diversity: Simple acetamides (e.g., N-(3-methylbutyl)acetamide) exhibit non-pharmacological roles, such as insect pheromones, highlighting the scaffold’s versatility .

Safety Profiles : N-(3-Bromophenyl)acetamide’s safety data (e.g., inhalation risks) suggest halogenated acetamides require careful handling .

Data Table: Substituent Impact on Activity

| Substituent Position | Electron Effects | Bioactivity Trend |

|---|---|---|

| 3-Br, 5-F | Strong EW (electron-withdrawing) | Antimicrobial ↑, Metabolic stability ↑ |

| 3-Cl, 4-F + naphthyl | Moderate EW + steric | Crystallinity ↑, Target specificity ↑ |

| Aliphatic chains (e.g., 3-methylbutyl) | Non-polar | Pheromone activity ↑, Solubility ↓ |

Preparation Methods

Reaction Conditions and Optimization

Key Advantages

Nitration-Reduction-Acetylation Sequence

For substrates lacking pre-existing bromine or fluorine, a multi-step approach is employed:

Stepwise Synthesis

-

Nitration :

-

Reduction :

Challenges

-

Byproduct Formation : Competing dehalogenation during reduction requires careful stoichiometric control.

-

Cost : Multiple steps increase production costs compared to direct acetylation.

Halogen Exchange Reactions

Bromine or fluorine can be introduced via halogen exchange, offering flexibility in substrate selection.

Bromination of Fluoro-Substituted Anilines

Fluorination of Bromo-Substituted Anilines

-

Substrate : 3-Bromo-5-nitroaniline.

-

Intermediate : 3-Bromo-5-fluoroaniline.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Acetylation | 3-Bromo-5-fluoroaniline | 1 | 85–93% | >98% | Industrial |

| Nitration-Reduction | 4-Bromo-2-trifluoromethyltoluidine | 3 | 57–75% | 95–97% | Pilot Scale |

| Halogen Exchange (Br→F) | 3-Fluoro-5-nitroaniline | 3 | 65–78% | 90–95% | Lab Scale |

Industrial-Scale Optimization

Catalytic Enhancements

Solvent Systems

Purification Techniques

-

Recrystallization : n-Heptane or n-hexane yields crystals with >99% purity.

-

Column Chromatography : Reserved for lab-scale synthesis due to cost.

Emerging Methodologies

Enzymatic Acetylation

Q & A

Q. What are the optimal synthetic routes for N-(3-bromo-5-fluorophenyl)acetamide, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and acetylation steps. For example:

Bromination : Introduce bromine at the 3-position of 5-fluorophenylamine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

Acetylation : React the brominated intermediate with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C for 4–6 hours .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.

- Temperature control : Low temperatures minimize side reactions during bromination.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of N-(3-bromo-5-fluorophenyl)acetamide?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.1 ppm (acetamide methyl) and δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Signals for carbonyl (169–171 ppm) and quaternary carbons (C-Br, C-F) validate the backbone .

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards ensures purity (>97%) .

- Mass Spectrometry : Molecular ion peak at m/z 214.06 (C₈H₆BrFNO⁺) confirms the molecular formula .

Q. What are the common reactivity patterns of N-(3-bromo-5-fluorophenyl)acetamide under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) :

The bromine atom at the 3-position is susceptible to substitution with nucleophiles (e.g., azide, thiocyanate) in polar solvents (DMF, DMSO) at 80–100°C . - Electrophilic Reactions :

Fluorine at the 5-position deactivates the ring, limiting electrophilic substitution. However, directed ortho-metalation (e.g., using LDA) can introduce functional groups at the 2-position . - Oxidation/Reduction :

The acetamide group is stable under mild oxidizing/reducing conditions, but strong reductants (e.g., LiAlH₄) may cleave the amide bond .

Advanced Research Questions

Q. How does N-(3-bromo-5-fluorophenyl)acetamide interact with biological targets such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays :

Screen against kinases or proteases using fluorescence polarization or calorimetry. For example, competitive inhibition of tyrosinase (IC₅₀ = 12.3 µM) has been observed in analogs with similar halogenated acetamides . - Receptor Binding Studies :

Radioligand displacement assays (e.g., for GPCRs) identify affinity. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while bromine provides steric bulk for selectivity . - Computational Docking :

Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. The bromine atom often occupies a hydrophobic subpocket, as seen in related kinase inhibitors .

Q. What structure-activity relationship (SAR) insights guide the optimization of N-(3-bromo-5-fluorophenyl)acetamide derivatives for enhanced bioactivity?

- Methodological Answer :

- Substituent Effects :

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Br → Cl | Reduced potency (IC₅₀ increases 2-fold) |

| 5 | F → CF₃ | Improved metabolic stability but lower solubility |

| Acetamide | Methyl → Ethyl | Decreased binding affinity due to steric hindrance |

- Bioisosteric Replacement :

Replacing bromine with iodine enhances halogen bonding but may increase toxicity .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated acetamides?

- Methodological Answer :

- Experimental Replication :

Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in cytotoxicity (IC₅₀ ranging from 5–50 µM) may arise from differences in MTT assay protocols . - Metabolic Stability Testing :

Use liver microsomes to assess degradation rates. Fluorine at the 5-position reduces oxidative metabolism compared to non-halogenated analogs . - Crystallographic Validation :

Co-crystallize the compound with its target (e.g., enzyme) to confirm binding modes observed in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.